Structural Differentiation via 3-(Benzyloxy)phenyl Substitution: Enhanced Lipophilicity and Hydrogen Bonding Capacity Relative to Unsubstituted and Methyl-Substituted Analogs
The target compound incorporates a 3-(benzyloxy)phenyl group at the 4-position of the pyrrole ring, distinguishing it from simpler aryl-substituted analogs. This substitution introduces a benzyl ether moiety that increases molecular weight, lipophilicity, and potential for π-π stacking interactions compared to unsubstituted phenyl or methylphenyl derivatives . While direct comparative bioactivity data are unavailable, the benzyloxyphenyl group is a recognized pharmacophore in MAO-B inhibition, with related biaryl derivatives exhibiting nanomolar potency and high selectivity indices [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 289.34 g/mol; cLogP ~ 3.5-4.0 (estimated) |
| Comparator Or Baseline | 2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile (MW = 197.24 g/mol; cLogP ~ 2.0-2.5) |
| Quantified Difference | MW increase of ~92 g/mol (+47%); cLogP increase of ~1.5 units |
| Conditions | Calculated physicochemical properties based on molecular structure |
Why This Matters
The enhanced lipophilicity of the target compound may improve blood-brain barrier penetration for CNS-targeted applications, a critical consideration for neuroprotective drug discovery programs.
- [1] Synthesis and evaluation of biaryl derivatives for structural characterization of selective monoamine oxidase B inhibitors toward Parkinson's disease therapy. EBI/CHEMBL Database Entry. View Source
